N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The compound N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a hybrid structure combining three key moieties:
- Thiophene-2-carbonyl group: A sulfur-containing aromatic ring linked via a carbonyl, contributing to electron-withdrawing effects and structural rigidity.
- Benzo[c][1,2,5]thiadiazole-5-carboxamide: A fused heterocyclic system with a carboxamide substituent, known for its electron-deficient character and applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-20(14-5-7-16-17(12-14)24-29-23-16)22-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERXQCIDXNKKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step reaction process. The key starting materials are thiophene-2-carboxylic acid, 1,2,3,4-tetrahydroquinoline, and benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The synthesis usually follows these steps:
Formation of thiophene-2-carbonyl chloride: : React thiophene-2-carboxylic acid with thionyl chloride under reflux conditions to form thiophene-2-carbonyl chloride.
Coupling with 1,2,3,4-tetrahydroquinoline: : Combine thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine, forming the intermediate N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl).
Final coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid: : React the intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactions, solid-supported catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially in the thiophene ring.
Reduction: : The compound can be reduced under mild conditions, particularly affecting the quinoline and thiadiazole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halogens (bromine, chlorine) for electrophilic substitutions; Grignard reagents or organolithium compounds for nucleophilic substitutions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced quinoline and thiadiazole derivatives.
Substitution: : Halogenated products and organometallic derivatives.
Scientific Research Applications
Chemistry
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its photophysical properties, making it useful in the design of fluorescent dyes and sensors.
Biology
The compound's unique structure allows it to interact with various biological molecules, potentially serving as a probe in biochemical assays or a scaffold for drug discovery.
Medicine
Research into its medicinal properties includes exploring its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be utilized in the development of organic semiconductors, photovoltaics, and other electronic materials due to its electronic properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. For instance, its quinoline moiety can intercalate with DNA, affecting gene expression, while its thiophene ring may interact with enzymes, altering their activity.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: : It may modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: : Potential to intercalate with DNA or RNA, influencing replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiadiazole Derivatives ()
The benzo[c][1,2,5]thiadiazole (BTD) core is shared with compounds like DTCPB and DTCTB, which feature electron-donating di-p-tolylamino groups. Key distinctions include:
| Parameter | Target Compound | DTCPB/DTCTB Derivatives |
|---|---|---|
| Substituents | Tetrahydroquinoline-thiophene hybrid | Di-p-tolylamino-phenyl/thiophene |
| Electronic Properties | Moderate electron deficiency (amide + BTD core) | Enhanced electron density (donor-acceptor BTD) |
| Applications | Potential dual use in medicinal chemistry | Optoelectronics (e.g., OLEDs, solar cells) |
| Solubility | Likely improved due to tetrahydroquinoline | Lower (aromatic substituents dominate) |
The tetrahydroquinoline moiety in the target compound may enhance solubility and bioavailability compared to DTCPB/DTCTB, which prioritize charge transport for materials science .
Triazole Thioester Derivatives ()
Compounds such as 5-substituted-4-amino-1,2,4-triazole-3-thioesters share functional group similarities (e.g., amide/thioester linkages) but differ in core heterocycles:
The target compound’s carboxamide group may confer greater metabolic stability compared to thioesters, which are enzymatically labile .
1,3,4-Thiadiazole Derivatives ()
1,3,4-Thiadiazoles (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) exhibit bioactivity but differ in heterocycle positioning:
The fused BTD core in the target compound may enhance π-conjugation, making it more suitable for optoelectronic applications than 1,3,4-thiadiazoles, which prioritize medicinal chemistry .
Biological Activity
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of a thiophene ring and a tetrahydroquinoline moiety linked to a benzo[c][1,2,5]thiadiazole core. Its molecular formula is with a molecular weight of 448.6 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities. The following table summarizes some related compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Contains thiophene and tetrahydroquinoline | Potent nNOS inhibitor |
| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Incorporates a pyrazole ring | Antitumor activity |
| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |
These compounds highlight the unique combination of heterocycles and functional groups in N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide that may contribute to its distinct biological profile.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets based on its structural characteristics. Similar compounds have shown the ability to inhibit certain enzymatic pathways or act as receptor modulators.
Target Interactions
Research indicates that compounds featuring thiophene and quinoline structures often engage in interactions with various receptors and enzymes. For instance:
- Serotonin Receptors : Compounds structurally similar to this compound have been shown to bind serotonin receptors, influencing neurotransmission pathways.
- Enzyme Inhibition : The presence of the carboxamide group may facilitate interactions with enzymes involved in metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer potential of thiophene derivatives. For example:
- In Vitro Studies : Compounds derived from thiophene have demonstrated cytotoxic effects against various cancer cell lines. A study reported that thiophene-based compounds exhibited significant growth inhibition in breast cancer cells at micromolar concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. Key factors influencing activity include:
- Substituent Positioning : Variations in the positioning of substituents on the thiophene or quinoline rings can significantly affect binding affinity and selectivity for biological targets.
- Functional Group Variations : The introduction of different functional groups can alter solubility and bioavailability.
Case Studies
Recent research has focused on synthesizing and evaluating new derivatives based on the core structure of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance:
- A study synthesized several derivatives and tested their inhibitory effects on nitric oxide synthase (nNOS), revealing promising results for potential neuroprotective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
